Sucrose 1'Carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

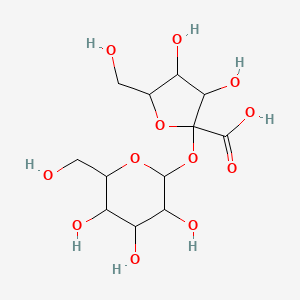

Sucrose 1’Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound features a carboxyl group attached to the sucrose molecule, which significantly alters its chemical properties and potential applications. Sucrose 1’Carboxylic Acid is of interest in various scientific fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sucrose 1’Carboxylic Acid typically involves the oxidation of sucrose. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction proceeds through the formation of intermediate compounds, eventually yielding Sucrose 1’Carboxylic Acid.

Industrial Production Methods

Industrial production of Sucrose 1’Carboxylic Acid can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The choice of oxidizing agent and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid group in Sucrose 1'-Carboxylic Acid participates in:

-

Esterification : Reaction with alcohols (e.g., methanol) under acid catalysis (Fischer esterification) to form esters. This is reversible and equilibrium-dependent .

-

Amide Formation : Conversion to amides via ester intermediates, though direct amidation is challenging due to competing acid-base reactions with amines .

-

Decarboxylation : Potential oxidative or thermal decarboxylation, though specific pathways for sucrose derivatives are less documented compared to simpler carboxylic acids .

Degradation Pathways

Sucrose derivatives can undergo degradation via:

-

Oxidative α-dicarbonyl cleavage : Similar to monosaccharide degradation, where α-dicarbonyl intermediates (e.g., 1-deoxy-d-erythro-hexo-2,3-diulose) break down to form carboxylic acids like acetic acid. This mechanism involves nucleophilic attack on carbonyl groups .

-

Hydrolytic β-dicarbonyl cleavage : A minor pathway leading to acids such as glyceric acid, observed in sugar fragmentation under alkaline conditions .

Analytical Characterization

Key techniques for structural confirmation include:

-

IR Spectroscopy : Disappearance of hydroxyl (OH) absorption (~3400 cm⁻¹) and appearance of carboxylic acid (C=O) stretching (~1700 cm⁻¹) .

-

NMR Spectroscopy :

Mechanistic Insights

-

Neighboring-group effects : In esterification, adjacent acyl groups may stabilize intermediates via electron donation, influencing regioselectivity .

-

Stereoselectivity : Glycosylation reactions (e.g., Koenigs–Knorr) show stereoselectivity due to oxonium ion intermediates and SN2 mechanisms, though direct relevance to Sucrose 1'-Carboxylic Acid is inferred .

Scientific Research Applications

Chemistry

In chemistry, Sucrose 1’Carboxylic Acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, Sucrose 1’Carboxylic Acid is studied for its potential role in metabolic pathways. Its interactions with enzymes and other biomolecules can provide insights into carbohydrate metabolism and energy production.

Medicine

In medicine, derivatives of Sucrose 1’Carboxylic Acid are explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, Sucrose 1’Carboxylic Acid is used in the production of biodegradable polymers and other environmentally friendly materials. Its renewable nature and low toxicity make it an attractive alternative to petroleum-based chemicals.

Mechanism of Action

The mechanism of action of Sucrose 1’Carboxylic Acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and influence metabolic pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Glucose 1’Carboxylic Acid: Similar to Sucrose 1’Carboxylic Acid but derived from glucose.

Fructose 1’Carboxylic Acid: Derived from fructose and exhibits similar reactivity.

Maltose 1’Carboxylic Acid: Another disaccharide derivative with a carboxyl group.

Uniqueness

Sucrose 1’Carboxylic Acid is unique due to its specific structure, which combines the properties of both glucose and fructose. This dual nature allows it to participate in a wider range of chemical reactions and interactions compared to its monosaccharide counterparts. Additionally, its larger size and more complex structure provide opportunities for creating novel materials and compounds with specialized functions.

Properties

Molecular Formula |

C12H20O12 |

|---|---|

Molecular Weight |

356.28 g/mol |

IUPAC Name |

3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |

InChI |

InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21) |

InChI Key |

QAFMXSFJVDDQAY-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.